molecular formula C6H11NOS B6203666 N-[(thiolan-3-yl)methyl]formamide CAS No. 1696234-14-6

N-[(thiolan-3-yl)methyl]formamide

Cat. No. B6203666
CAS RN: 1696234-14-6
M. Wt: 145.2
InChI Key:
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Description

N-[(Thiolan-3-yl)methyl]formamide, also known as NTF, is an organic compound that has been found to have numerous applications in scientific research. NTF is a sulfur-containing amide that can be synthesized from thiolan-3-ylmethanol and formamide. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. NTF has been found to have a variety of uses in scientific research, including as a reagent in organic synthesis, a substrate for enzyme-catalyzed reactions, and a ligand in coordination chemistry. NTF is also used as a probe molecule in studies of protein-ligand interactions and as a model system for studying the structure and function of proteins.

Scientific Research Applications

N-[(thiolan-3-yl)methyl]formamide has a variety of applications in scientific research. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including organic acids, amines, and alcohols. It is also used as a substrate for enzyme-catalyzed reactions and as a ligand in coordination chemistry. In addition, N-[(thiolan-3-yl)methyl]formamide has been used as a probe molecule in studies of protein-ligand interactions and as a model system for studying the structure and function of proteins.

Mechanism of Action

N-[(thiolan-3-yl)methyl]formamide is an organic compound that can bind to proteins and other molecules, forming a complex that can be used for a variety of purposes. For example, N-[(thiolan-3-yl)methyl]formamide can bind to enzymes, altering their activity and affecting the rate of a reaction. In addition, N-[(thiolan-3-yl)methyl]formamide can bind to receptors, altering their affinity for other molecules and affecting the signaling pathways in which they are involved.
Biochemical and Physiological Effects
N-[(thiolan-3-yl)methyl]formamide has been found to have a variety of biochemical and physiological effects. It has been found to influence the activity of enzymes, receptors, and other proteins, as well as to affect the activity of signaling pathways. In addition, N-[(thiolan-3-yl)methyl]formamide has been found to have an effect on cell growth and differentiation, as well as on the expression of genes involved in various biological processes.

Advantages and Limitations for Lab Experiments

N-[(thiolan-3-yl)methyl]formamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is relatively easy to synthesize and is soluble in a variety of solvents. In addition, it can be used as a reagent in organic synthesis and as a substrate for enzyme-catalyzed reactions. However, there are some limitations to using N-[(thiolan-3-yl)methyl]formamide in laboratory experiments. It is not very soluble in water, and it can be difficult to purify. In addition, it can be difficult to control the concentration of N-[(thiolan-3-yl)methyl]formamide in a reaction due to its low solubility.

Future Directions

The potential applications of N-[(thiolan-3-yl)methyl]formamide are far-reaching, and there are many potential future directions for research. One potential future direction is to explore the use of N-[(thiolan-3-yl)methyl]formamide as a tool for drug discovery and development. N-[(thiolan-3-yl)methyl]formamide could be used to study the structure and function of proteins, as well as to identify potential drug targets. In addition, N-[(thiolan-3-yl)methyl]formamide could be used to study the biochemical and physiological effects of drugs on cells. Other potential future directions include exploring the use of N-[(thiolan-3-yl)methyl]formamide as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a model system for studying the structure and function of proteins.

Synthesis Methods

N-[(thiolan-3-yl)methyl]formamide can be synthesized from thiolan-3-ylmethanol and formamide in a two-step process. First, thiolan-3-ylmethanol is reacted with formamide in the presence of a base to form N-[(thiolan-3-yl)methyl]formamide. The reaction is carried out in aqueous solution and is typically conducted at temperatures between 50-60°C. The reaction is complete when the product is purified by recrystallization from ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(thiolan-3-yl)methyl]formamide involves the reaction of thiolan-3-ylmethanol with formamide in the presence of a dehydrating agent.", "Starting Materials": [ "Thiolan-3-ylmethanol", "Formamide", "Dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Add thiolan-3-ylmethanol to a reaction flask", "Add formamide to the reaction flask", "Add a dehydrating agent (e.g. phosphorus pentoxide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure to obtain the desired product" ] }

CAS RN

1696234-14-6

Product Name

N-[(thiolan-3-yl)methyl]formamide

Molecular Formula

C6H11NOS

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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